((E)-3-Iodo-1-methylpropenyl)-trimethylsilane
Overview
Description
((E)-3-Iodo-1-methylpropenyl)-trimethylsilane: is an organosilicon compound characterized by the presence of an iodine atom and a trimethylsilyl group attached to a propenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane typically involves the reaction of propenyltrimethylsilane with iodine under specific conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Addition Reactions: The double bond in the propenyl chain can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used to replace the iodine atom.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Scientific Research Applications
Chemistry: ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane is used as a building block in organic synthesis
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its ability to undergo various chemical reactions makes it a valuable tool for the development of new pharmaceuticals and therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in the manufacture of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane involves its ability to participate in various chemical reactions. The iodine atom and trimethylsilyl group play crucial roles in its reactivity, allowing it to interact with different molecular targets and pathways. The compound’s effects are mediated through the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
- ((E)-3-Bromo-1-methylpropenyl)-trimethylsilane
- ((E)-3-Chloro-1-methylpropenyl)-trimethylsilane
- ((E)-3-Fluoro-1-methylpropenyl)-trimethylsilane
Comparison: Compared to its analogs, ((E)-3-Iodo-1-methylpropenyl)-trimethylsilane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom is larger and more polarizable than other halogens, leading to different reaction pathways and products. This uniqueness makes this compound a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
[(E)-4-iodobut-2-en-2-yl]-trimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ISi/c1-7(5-6-8)9(2,3)4/h5H,6H2,1-4H3/b7-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNYZMZBMPWCQQ-FNORWQNLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCI)[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CI)/[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ISi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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